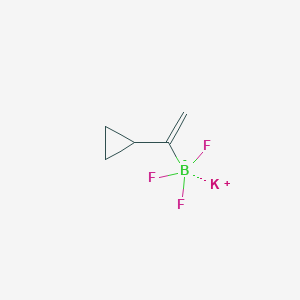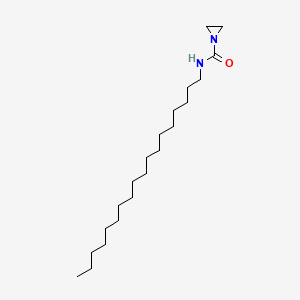
N1-(sec-Butyl)-2-methylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(sec-Butyl)-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to a propane backbone, with a sec-butyl group and a methyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)-2-methylpropane-1,2-diamine typically involves the reaction of sec-butylamine with 2-methylpropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:
Formation of the intermediate: sec-Butylamine is reacted with 2-methylpropane-1,2-diol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate sec-butyl-2-methylpropane-1,2-dichloride.
Substitution reaction: The intermediate is then treated with an excess of ammonia (NH3) to replace the chlorine atoms with amine groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N1-(sec-Butyl)-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Alkylated amines
Aplicaciones Científicas De Investigación
N1-(sec-Butyl)-2-methylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(sec-Butyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
N1-(sec-Butyl)-2-methylpropane-1,2-diamine can be compared with other similar compounds, such as:
N1-(tert-Butyl)-2-methylpropane-1,2-diamine: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric properties and reactivity.
N1-(sec-Butyl)-2-ethylpropane-1,2-diamine: This compound has an ethyl group instead of a methyl group, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N-butan-2-yl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)10-6-8(3,4)9/h7,10H,5-6,9H2,1-4H3 |
Clave InChI |
XLTHSMHXFKRDPE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)





![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
